N-[2-(propan-2-ylcarbamoyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
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Overview
Description
N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring substituted with a thiophene-2-sulfonyl group and a phenyl group bearing a propan-2-yl carbamoyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Thiophene-2-Sulfonyl Group: This step often involves sulfonylation reactions using thiophene-2-sulfonyl chloride under basic conditions.
Attachment of the Phenyl Group: This can be done through various coupling reactions, such as Suzuki-Miyaura coupling.
Introduction of the Propan-2-yl Carbamoyl Group: This step involves carbamoylation reactions using isopropyl isocyanate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as bromine or nitronium ions can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.
Biological Studies: It can be used to study the interaction of piperidine derivatives with biological targets.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to study various biochemical pathways.
Mechanism of Action
The mechanism of action of N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, while the thiophene-2-sulfonyl group can enhance binding affinity through additional interactions. The propan-2-yl carbamoyl group can modulate the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(METHYL)CARBAMOYL]PHENYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE
- N-{2-[(ETHYL)CARBAMOYL]PHENYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE
Uniqueness
N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the propan-2-yl carbamoyl group, which can impart different steric and electronic properties compared to its methyl or ethyl counterparts. This can result in different biological activities and binding affinities.
Properties
Molecular Formula |
C20H25N3O4S2 |
---|---|
Molecular Weight |
435.6 g/mol |
IUPAC Name |
N-[2-(propan-2-ylcarbamoyl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C20H25N3O4S2/c1-14(2)21-20(25)16-6-3-4-7-17(16)22-19(24)15-9-11-23(12-10-15)29(26,27)18-8-5-13-28-18/h3-8,13-15H,9-12H2,1-2H3,(H,21,25)(H,22,24) |
InChI Key |
IDWMIOWYWWLZPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
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